2-(3,5-dimethylisoxazol-4-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
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Description
2-(3,5-dimethylisoxazol-4-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
One area of application is the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity as determined by in vitro assays such as DPPH, ABTS, and FRAP. The antioxidant properties of these ligands and their complexes suggest potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Anticonvulsant Activity
Another application is found in the synthesis of alkanamide derivatives bearing 5-membered heterocyclic rings, such as pyrazole and triazole rings, which have been evaluated for their anticonvulsant activity. These compounds, synthesized to explore the relationship between chemical structure and pharmacological activity, have shown promising results in the maximal electroshock test, indicating their potential as anticonvulsant agents (Tarikogullari et al., 2010).
G-Quadruplex Stabilization and Cytotoxic Activity
Research has also focused on macrocyclic pyridyl polyoxazoles, which are compounds comprised of pyridine, oxazoles, and phenyl rings. These have been identified as selective G-quadruplex stabilizers with excellent cytotoxic activity, showing promise in anticancer applications. The stabilization of G-quadruplex DNA and the selective cytotoxicity against human tumor cell lines highlight the potential of these compounds in cancer therapy (Blankson et al., 2013).
Anti-inflammatory Activity
Additionally, novel derivatives have been synthesized for potential anti-inflammatory applications. For example, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have demonstrated significant anti-inflammatory activity, suggesting their utility in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Activity
Research into new heterocycles incorporating the antipyrine moiety has yielded compounds with promising antimicrobial activities. These compounds have been tested against various microbial strains, showing potential as antimicrobial agents and highlighting the importance of structural modifications to enhance biological activity (Bondock et al., 2008).
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-17(15(2)24-21-14)12-18(22)20-13-19(8-10-23-11-9-19)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLOHBJCLGGSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.